1,2-Dibromo-1,1-dichloroethane

Beschreibung

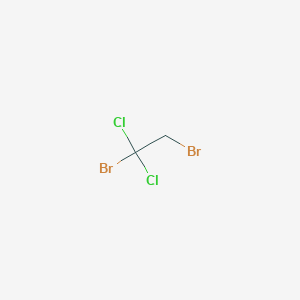

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2-dibromo-1,1-dichloroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Br2Cl2/c3-1-2(4,5)6/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIYBYNHDEOSJPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)(Cl)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Br2Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8058790 | |

| Record name | Ethane, 1,2-dibromo-1,1-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow liquid; [HSDB] | |

| Record name | 1,2-Dibromo-1,1-dichloroethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2741 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

195 °C | |

| Record name | 1,2-DIBROMO-1,1-DICHLOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2777 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Sol in alcohol, ether, acetone, benzene | |

| Record name | 1,2-DIBROMO-1,1-DICHLOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2777 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.135 g/cu cm | |

| Record name | 1,2-DIBROMO-1,1-DICHLOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2777 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.9 [mmHg], 0.90 mm Hg at 25 °C | |

| Record name | 1,2-Dibromo-1,1-dichloroethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2741 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2-DIBROMO-1,1-DICHLOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2777 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Faintly yellow, liquid, Clear pale yellow liquid | |

CAS No. |

75-81-0 | |

| Record name | 1,2-Dibromo-1,1-dichloroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dibromo-1,1-dichloroethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-dichloroethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6199 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethane, 1,2-dibromo-1,1-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethane, 1,2-dibromo-1,1-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dibromo-1,1-dichloroethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.823 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DIBROMO-1,1-DICHLOROETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8D6FN8F1WD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2-DIBROMO-1,1-DICHLOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2777 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-26 °C | |

| Record name | 1,2-DIBROMO-1,1-DICHLOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2777 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,2-Dibromo-1,1-dichloroethane

Introduction

1,2-Dibromo-1,1-dichloroethane (CAS No. 75-81-0) is a heavily halogenated hydrocarbon belonging to the class of saturated aliphatic compounds.[1][2] Its structure, characterized by the presence of both bromine and chlorine atoms on an ethane backbone, imparts a unique combination of physical properties and chemical reactivity.[3] This guide provides a comprehensive overview of its core chemical properties, analytical profile, reactivity, and handling protocols, tailored for professionals in research and chemical development. Understanding these characteristics is paramount for its effective and safe utilization as a chemical intermediate in organic synthesis.[3]

Molecular Structure and Physicochemical Properties

The molecular formula of 1,2-dibromo-1,1-dichloroethane is C₂H₂Br₂Cl₂.[2][3] The presence of four bulky, electronegative halogen atoms on a two-carbon chain dictates its high molecular weight and density. The C-1 atom is bonded to two chlorine atoms and one bromine atom, while the C-2 atom is bonded to one bromine atom and two hydrogen atoms. This asymmetrical substitution pattern makes the C-2 atom a chiral center, meaning the molecule can exist as a pair of enantiomers, although it is commonly supplied as a racemic mixture.

The high halogen content significantly influences the compound's physical state and solubility. It exists as a colorless to pale yellow liquid at room temperature with a high density.[1][3] While it has low solubility in water, it is readily soluble in a range of common organic solvents, including acetone, benzene, and chloroform.[1][3] This solubility profile is a critical consideration for its use in synthetic chemistry, dictating the choice of solvent systems for reactions and purifications.

Table 1: Physicochemical Properties of 1,2-Dibromo-1,1-dichloroethane

| Property | Value | Source |

| CAS Number | 75-81-0 | [2][4] |

| Molecular Formula | C₂H₂Br₂Cl₂ | [2][4] |

| Molecular Weight | 256.75 g/mol | [1][4] |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Density | ~2.3 g/cm³ | [4] |

| Melting Point | -26 °C | [1][5][6] |

| Boiling Point | 176.2 - 195 °C | [1][4] |

| Vapor Pressure | 0.9 mmHg at 25 °C | [1] |

| Water Solubility | Low | [3] |

| Solubility | Soluble in alcohol, ether, acetone, benzene | [1][3] |

| Refractive Index | ~1.5567 at 20 °C | [1][7] |

| LogP | 2.9076 | [4][8] |

Spectroscopic Profile

Characterization of 1,2-dibromo-1,1-dichloroethane relies on standard spectroscopic techniques. The interpretation of these spectra provides unambiguous confirmation of the molecular structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show a signal for the two protons on the C-2 carbon (-CH₂Br). The chemical shift would be significantly downfield due to the deshielding effect of the adjacent bromine atom.

-

¹³C NMR : The carbon NMR spectrum will display two distinct signals corresponding to the two carbon atoms in their unique chemical environments (CCl₂Br and CH₂Br).[9]

-

-

Infrared (IR) Spectroscopy : The IR spectrum reveals characteristic absorption bands for C-H and C-halogen bonds. Strong absorptions corresponding to the stretching vibrations of C-Br and C-Cl bonds are expected in the fingerprint region.[10]

-

Mass Spectrometry (MS) : Electron ionization mass spectrometry (EI-MS) of this compound shows a complex fragmentation pattern due to the presence of multiple isotopes of both bromine (⁷⁹Br, ⁸¹Br) and chlorine (³⁵Cl, ³⁷Cl).[11] This results in a characteristic isotopic cluster for the molecular ion and various fragment ions, which is a powerful tool for its identification.[11]

Chemical Reactivity and Synthesis

The reactivity of 1,2-dibromo-1,1-dichloroethane is dominated by the chemistry of its carbon-halogen bonds. The high degree of halogenation makes it susceptible to elimination and substitution reactions.

Key Reactions

-

Dehalogenation : The compound can undergo dehalogenation, where halogen atoms are removed.[3] This type of reaction is often promoted by reducing agents or certain metals and is a common transformation for polyhalogenated alkanes.

-

Hydrolysis : Under basic conditions, the compound is susceptible to hydrolysis.[1] The base-catalyzed hydrolysis can lead to the substitution of halogen atoms with hydroxyl groups, with estimated half-lives of 52 days at pH 7 and 5 days at pH 8.[1] This reactivity is an important consideration for its environmental fate.[1]

The diagram below illustrates a generalized dehalogenation pathway, a characteristic reaction for this class of compounds.

Sources

- 1. 1,2-Dibromo-1,1-dichloroethane | C2H2Br2Cl2 | CID 6401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2-Dibromo-1,1-dichloroethane [webbook.nist.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Ethane,1,2-dibromo-1,1-dichloro | CAS#:75-81-0 | Chemsrc [chemsrc.com]

- 5. 1,2-DIBROMO-1,1-DICHLOROETHANE CAS#: 75-81-0 [m.chemicalbook.com]

- 6. 75-81-0 | CAS DataBase [m.chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. 1,2-Dibromo-1,1-dichloroethane (CAS 75-81-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. 1,2-DIBROMO-1,1-DICHLOROETHANE(75-81-0) 13C NMR spectrum [chemicalbook.com]

- 10. 1,2-Dibromo-1,1-dichloroethane [webbook.nist.gov]

- 11. 1,2-Dibromo-1,1-dichloroethane [webbook.nist.gov]

An In-depth Technical Guide to the Physical Properties of 1,2-Dibromo-1,1-dichloroethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dibromo-1,1-dichloroethane (CAS Number: 75-81-0) is a halogenated hydrocarbon with the molecular formula C₂H₂Br₂Cl₂.[1][2] This dense, colorless to pale yellow liquid is of significant interest in synthetic organic chemistry due to the unique reactivity conferred by the presence of both bromine and chlorine atoms on adjacent carbons.[3] A thorough understanding of its physical properties is paramount for its safe handling, application in chemical synthesis, and for predicting its environmental fate. This guide provides a comprehensive overview of the core physical properties of 1,2-Dibromo-1,1-dichloroethane, grounded in authoritative data and explained through the lens of fundamental chemical principles.

Molecular and Chemical Identity

A clear identification of this compound is crucial, especially to distinguish it from its isomer, 1,2-dibromo-1,2-dichloroethane (CAS Number: 683-68-1).

| Identifier | Value | Source |

| IUPAC Name | 1,2-dibromo-1,1-dichloroethane | [1][2] |

| CAS Number | 75-81-0 | [1][2] |

| Molecular Formula | C₂H₂Br₂Cl₂ | [1][2] |

| Molecular Weight | 256.751 g/mol | [1][2] |

| Canonical SMILES | C(C(Cl)(Cl)Br)Br | [4] |

| InChI Key | FIYBYNHDEOSJPL-UHFFFAOYSA-N | [1][2] |

Core Physical Properties: A Tabulated Summary

The following table summarizes the key physical properties of 1,2-Dibromo-1,1-dichloroethane. It is important to note that some variation in reported values exists in the literature, which can be attributed to different experimental conditions and measurement techniques. The values presented here are curated from authoritative databases.

| Physical Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid | [3] |

| State at Room Temperature | Liquid | [3] |

| Melting Point | Not definitively established; reported values vary. | |

| Boiling Point | ~195 °C (Note: Significant variations exist in literature) | [5][6] |

| Density | Approximately 2.1 - 2.3 g/cm³ at 20°C | [5][6] |

| Solubility in Water | Very slightly soluble | |

| Solubility in Organic Solvents | Soluble in many organic solvents | |

| Vapor Pressure | 0.9 mmHg at 25 °C | [7] |

Elucidation of Key Physical Properties

Boiling Point and Intermolecular Forces

The relatively high boiling point of 1,2-dibromo-1,1-dichloroethane compared to non-halogenated alkanes of similar carbon skeleton size is a direct consequence of its molecular structure and the resulting intermolecular forces.[8] The presence of highly electronegative halogen atoms (chlorine and bromine) creates polar C-X bonds, leading to a net dipole moment in the molecule. This gives rise to dipole-dipole interactions between molecules, which are stronger than the London dispersion forces that are the primary intermolecular forces in non-polar alkanes.[8]

Furthermore, the large number of electrons in the bromine and chlorine atoms significantly increases the polarizability of the molecule, leading to stronger London dispersion forces than in alkanes of comparable size.[9] The combination of these two types of intermolecular forces requires more energy to separate the molecules and transition from the liquid to the gaseous phase, resulting in a higher boiling point.[10]

Density

The high density of 1,2-dibromo-1,1-dichloroethane is primarily attributed to the high atomic masses of the bromine (79.904 u) and chlorine (35.453 u) atoms packed into a small ethane backbone. The mass per unit volume is therefore significantly greater than that of water or non-halogenated organic solvents.

Solubility

The solubility of a substance is governed by the principle of "like dissolves like". As a polar molecule, 1,2-dibromo-1,1-dichloroethane exhibits limited solubility in water, a highly polar solvent. While there are polar bonds, the overall molecule has significant non-polar character. To dissolve in water, it would need to disrupt the strong hydrogen bonding network between water molecules, which is energetically unfavorable. Conversely, it is readily soluble in many less polar or non-polar organic solvents where the intermolecular interactions are of a similar nature and strength (dipole-dipole and London dispersion forces).

Experimental Protocol: Determination of Boiling Point by the Capillary Method

The following protocol provides a reliable method for determining the boiling point of a liquid sample such as 1,2-dibromo-1,1-dichloroethane, a technique that validates the data presented in this guide.[11][12][13]

Materials:

-

Sample of 1,2-dibromo-1,1-dichloroethane

-

Thiele tube or a beaker with mineral oil/heating mantle

-

Thermometer (-10 to 200 °C range)

-

Small test tube

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attaching the test tube to the thermometer

-

Heating source (Bunsen burner or hot plate)

-

Safety goggles and lab coat

Procedure:

-

Sample Preparation: Add 0.5-1 mL of 1,2-dibromo-1,1-dichloroethane into the small test tube.

-

Capillary Tube Insertion: Place the capillary tube into the test tube with the open end submerged in the liquid and the sealed end pointing upwards.

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

-

Heating: Immerse the assembly into the Thiele tube or oil bath, ensuring the sample is below the oil level. Begin heating the apparatus gently and uniformly.[11][14]

-

Observation: As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a rapid and continuous stream of bubbles is observed. This indicates that the vapor pressure of the sample has exceeded the atmospheric pressure.[13]

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The rate of bubbling will decrease. The boiling point is the temperature at which the bubbling ceases and the liquid just begins to be drawn back into the capillary tube.[11] Record this temperature.

-

Verification: For accuracy, allow the apparatus to cool further and then reheat to repeat the measurement. A consistent boiling point reading confirms the purity of the sample.

Spectral Data

Spectral data is crucial for the structural confirmation of 1,2-dibromo-1,1-dichloroethane.

-

Infrared (IR) Spectroscopy: The NIST Chemistry WebBook provides an IR spectrum for this compound.[1] The spectrum would be expected to show characteristic C-H stretching and bending vibrations, as well as strong absorptions corresponding to the C-Cl and C-Br stretching vibrations in the fingerprint region.

-

Mass Spectrometry (MS): Mass spectral data is also available from NIST.[15] The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns resulting from the loss of halogen atoms, which can be used to confirm the molecular weight and structure.

Conclusion

The physical properties of 1,2-dibromo-1,1-dichloroethane are a direct reflection of its molecular structure. The presence and arrangement of the four halogen atoms dictate its high density, boiling point, and specific solubility characteristics. A comprehensive understanding of these properties, supported by reliable data from authoritative sources and verifiable through established experimental protocols, is essential for the effective and safe utilization of this versatile chemical in research and development.

References

-

Determination of Boiling Points. (n.d.). Retrieved from [Link]

-

Haloalkanes 2. Trends in boiling points explained. (2015, March 30). [Video]. YouTube. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1,2-Dibromo-1,1-dichloroethane. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Council of Educational Research and Training. (n.d.). Haloalkanes and Haloarenes. In Chemistry Part II: Textbook for Class XII. Retrieved from [Link]

-

Nichols, L. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. In Chemistry LibreTexts. Retrieved from [Link]

-

Experimental No. (2) Boiling Point. (2021, July 16). Retrieved from [Link]

-

Haloalkanes. (2023, January 22). In Chemistry LibreTexts. Retrieved from [Link]

-

PubChem. (n.d.). 1,2-dibromo-1,1-dichloroethane. In PubChem. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1,2-Dibromo-1,1-dichloroethane - Mass Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1,2-Dibromo-1,1-dichloroethane. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1,2-Dibromo-1,1-dichloroethane. In NIST Chemistry WebBook. Retrieved from [Link]

-

Cheméo. (n.d.). Ethane, 1,2-dibromo-1,2-dichloro-. Retrieved from [Link]

-

JoVE. (2020, March 26). Boiling Points - Procedure. [Video]. Retrieved from [Link]

-

Cheméo. (n.d.). 1,2-Dibromo-1,1-dichloroethane. Retrieved from [Link]

-

Various authors. (2022, November 4). How does the addition of a halogen to an alkane result in an increase in boiling point? Quora. Retrieved from [Link]

-

Samagra. (n.d.). Haloalkanes and Haloarenes. In Chemistry - Class 12. Retrieved from [Link]

-

ChemBK. (n.d.). ethane,1,2-dibromo-1,2-dichloro-. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1,2-Dibromo-1,1-dichloroethane. In NIST Chemistry WebBook. Retrieved from [Link]

-

Stenutz, R. (n.d.). 1,2-dibromo-1,1-dichloroethane. In Stenutz. Retrieved from [Link]

-

PubChem. (n.d.). 1,2-Dibromo-1,1-dichloroethane. In PubChem. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1,2-Dibromo-1,1-dichloroethane. In NIST Chemistry WebBook. Retrieved from [Link]

-

Chem Service. (n.d.). SAFETY DATA SHEET: 1,2-Dibromo-1,1-dichloroethane. Retrieved from [Link]

-

PubChem. (n.d.). 1,2-Dibromo-1,1-dichlorohexane. In PubChem. Retrieved from [Link]

-

PubChem. (n.d.). 1,1-Dibromo-2,2-dichloroethene. In PubChem. Retrieved from [Link]

-

PubChem. (n.d.). 1,1-Dibromo-1,2-dichlorohexane. In PubChem. Retrieved from [Link]

Sources

- 1. 1,2-Dibromo-1,1-dichloroethane [webbook.nist.gov]

- 2. 1,2-Dibromo-1,1-dichloroethane [webbook.nist.gov]

- 3. CAS 75-81-0: 1,2-Dibromo-1,1-dichloroethane | CymitQuimica [cymitquimica.com]

- 4. PubChemLite - 1,2-dibromo-1,1-dichloroethane (C2H2Br2Cl2) [pubchemlite.lcsb.uni.lu]

- 5. Page loading... [wap.guidechem.com]

- 6. chembk.com [chembk.com]

- 7. 1,2-Dibromo-1,1-dichloroethane | C2H2Br2Cl2 | CID 6401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. quora.com [quora.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. Video: Boiling Points - Procedure [jove.com]

- 14. cdn.juniata.edu [cdn.juniata.edu]

- 15. 1,2-Dibromo-1,1-dichloroethane [webbook.nist.gov]

1,2-Dibromo-1,1-dichloroethane CAS number 75-81-0

An In-Depth Technical Guide to 1,2-Dibromo-1,1-dichloroethane (CAS No. 75-81-0)

Introduction

1,2-Dibromo-1,1-dichloroethane (CAS No. 75-81-0) is a densely halogenated hydrocarbon, presenting as a colorless to pale yellow liquid with a characteristic sweet odor[1]. Its molecular structure, featuring two bromine and two chlorine atoms on an ethane backbone, imparts significant reactivity and specific physical properties that make it a valuable, albeit hazardous, intermediate in specialized organic synthesis[1][2]. Historically employed in the synthesis of agricultural and pharmaceutical chemicals, its current utility is primarily in research settings, notably as a potential chain transfer agent in the production of polyvinyl chloride (PVC)[2][3].

This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of data to explain the causality behind its chemical behavior, safe handling protocols, and analytical validation, ensuring a framework of scientific integrity and practical application.

Physicochemical Characteristics

The compound's physical properties are dominated by its high degree of halogenation. Its density is substantially greater than water, and its solubility profile dictates the choice of appropriate solvents for reaction and purification processes[1]. Understanding these foundational properties is a prerequisite for any experimental design.

Table 1: Key Physicochemical Properties of 1,2-Dibromo-1,1-dichloroethane

| Property | Value | Source(s) |

| CAS Number | 75-81-0 | [3] |

| Molecular Formula | C₂H₂Br₂Cl₂ | [1][2] |

| Molecular Weight | 256.75 g/mol | [4][5] |

| Appearance | Colorless to pale yellow liquid | [1][2][3] |

| Density | 2.135 - 2.262 g/cm³ at 20°C | [3][5] |

| Boiling Point | 195 °C at 760 mmHg; 62-65 °C at 12 mmHg | [3][5] |

| Melting Point | -26 °C | [3] |

| Vapor Pressure | 0.9 mmHg at 25 °C | [3] |

| Refractive Index | 1.5567 at 20 °C | [3][5] |

| Solubility | Low solubility in water. Soluble in alcohol, ether, acetone, benzene, and chloroform. | [2][3] |

The significant difference between the atmospheric and vacuum boiling points is a critical experimental parameter, enabling purification by vacuum distillation at lower temperatures to prevent thermal decomposition.

Synthesis, Reactivity, and Mechanistic Insights

As a synthetic intermediate, both the formation and subsequent reactions of 1,2-dibromo-1,1-dichloroethane are of primary interest.

Synthesis Protocol: Electrophilic Bromination

A common laboratory-scale synthesis involves the bromination of tetrachloroethylene. This reaction is not a simple addition but a Lewis acid-catalyzed process.

Causality of Reagent Choice:

-

Tetrachloroethylene: The starting alkene is electron-deficient due to the four chlorine atoms, making it less reactive toward electrophilic addition than a typical alkene.

-

Aluminum Bromide (AlBr₃): A strong Lewis acid is required to polarize the bromine molecule (Br₂), creating a more potent electrophilic bromine species (Br⁺ character) that can attack the electron-deficient double bond.

Experimental Protocol:

-

Setup: Assemble a round-bottom flask with a reflux condenser and a dropping funnel in a certified chemical fume hood. Ensure all glassware is oven-dried to prevent reaction with water.

-

Reagents: Charge the flask with tetrachloroethylene and a catalytic amount of aluminum bromide (AlBr₃).

-

Reaction: Heat the mixture to 100 °C with stirring[3].

-

Addition: Add liquid bromine dropwise from the dropping funnel. An exothermic reaction should be observed. Maintain the temperature and stir until the reaction is complete (monitored by GC or TLC).

-

Workup: Cool the reaction mixture and quench carefully with water to destroy the catalyst. Separate the organic layer.

-

Purification: Wash the organic layer with a sodium bisulfite solution to remove unreacted bromine, followed by brine. Dry the organic layer over anhydrous magnesium sulfate. The final product is purified via vacuum distillation to yield a mixture containing dibromodichloroethane[3].

Caption: Workflow for the synthesis of 1,2-Dibromo-1,1-dichloroethane.

Key Reactivity Profile

The compound's reactivity is characterized by its susceptibility to nucleophilic attack and elimination reactions.

-

Dehalogenation: The presence of multiple halogens makes the compound susceptible to dehalogenation reactions, where halogen atoms are replaced by hydrogen, often using reducing agents[2].

-

Hydrolysis: It undergoes base-catalyzed hydrolysis. The reaction proceeds via a nucleophilic substitution mechanism, with estimated half-lives of 52 days at pH 7 and a much faster 5 days at pH 8[3]. This highlights the importance of avoiding basic conditions during storage or in reaction media unless hydrolysis is the desired outcome.

-

Incompatibilities: It must be stored away from strong bases and reactive metals. For instance, mixtures with potassium can be spontaneously explosive[3]. Thermal decomposition, which can occur on contact with hot surfaces, releases highly toxic fumes of hydrochloric acid and chlorine[3].

Analytical Characterization

Confirming the identity and purity of 1,2-dibromo-1,1-dichloroethane is essential. A multi-technique approach provides a self-validating system for characterization.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the definitive method for both purity assessment and identification. The gas chromatogram will indicate the presence of impurities, while the mass spectrum provides a molecular fingerprint. The key diagnostic feature in the mass spectrum is the complex isotopic pattern arising from the presence of two chlorine (³⁵Cl/³⁷Cl) and two bromine (⁷⁹Br/⁸¹Br) atoms, which allows for unambiguous identification[3][6]. The top mass-to-charge ratio peaks are typically observed around m/z 175, 177, and 179[3].

-

Infrared (IR) Spectroscopy: IR analysis can confirm the presence of key functional groups. While the spectrum is complex, characteristic C-Cl and C-Br stretching frequencies will be present. It is also a quick method to confirm the absence of hydroxyl (-OH) or carbonyl (C=O) impurities that could arise from degradation or side reactions[4].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show a signal for the two protons on the bromine-bearing carbon, providing structural information. ¹³C NMR will show two distinct signals corresponding to the two different carbon environments (CCl₂Br and CH₂Br).

Toxicology and Safe Handling Protocols

The high toxicity of 1,2-dibromo-1,1-dichloroethane necessitates stringent safety protocols. It is classified as toxic if swallowed or in contact with skin, and causes severe skin and eye irritation[3].

Table 2: GHS Hazard Classification for 1,2-Dibromo-1,1-dichloroethane

| Pictogram | GHS Code | Hazard Statement | Source |

| Skull and Crossbones | H301, H311 | Toxic if swallowed, Toxic in contact with skin | [3] |

| Exclamation Mark | H315, H319, H335 | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation | [3] |

Mandatory Laboratory Handling Protocol

Adherence to the following workflow is non-negotiable to ensure operator safety and experimental integrity.

-

Engineering Controls: All handling, including weighing and transfers, must be conducted within a certified chemical fume hood with a tested face velocity.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear chemical-resistant gloves (e.g., Viton® or a suitable laminate). Double-gloving is recommended. Gloves must be inspected before use and changed immediately upon contamination[7].

-

Eye Protection: Chemical splash goggles and a face shield are mandatory[7].

-

Lab Coat: A flame-resistant lab coat must be worn and buttoned[7].

-

-

Dispensing and Use: Use non-sparking tools for transfers to prevent ignition of vapors[7]. Keep containers tightly closed when not in use.

-

Storage: Store in a cool, dry, well-ventilated, and locked cabinet away from incompatible materials (strong bases, reactive metals)[7].

-

Waste Disposal: All waste, including contaminated PPE and glassware, must be collected in a designated, labeled hazardous waste container for disposal by certified professionals in accordance with local and federal regulations. Do not discharge into drains[7].

-

Emergency Preparedness: An emergency eyewash and safety shower must be immediately accessible. All personnel must be aware of the specific first aid measures for exposure.

Caption: Decision workflow for the safe handling of 1,2-Dibromo-1,1-dichloroethane.

Applications and Environmental Fate

While not a large-scale industrial chemical, its utility in research is significant.

-

Applications: Its primary role is as a synthetic intermediate[1][2]. The presence of four reactive halogen sites allows for complex molecular scaffolding. Its investigation as a chain transfer agent in PVC polymerization is aimed at controlling the molecular weight and properties of the resulting polymer[3].

-

Environmental Considerations: Like many halogenated hydrocarbons, this compound poses environmental risks[2]. If released, it is expected to have high mobility in soil and will volatilize from both soil and water surfaces[3]. Its atmospheric degradation is slow, with an estimated half-life of 890 days. In water, volatilization (half-life of ~7.5 hours in a model river) and hydrolysis are the dominant fate processes[3]. Its moderate potential for bioconcentration in aquatic organisms warrants careful control to prevent its release into the environment[3].

Conclusion

1,2-Dibromo-1,1-dichloroethane is a highly functionalized chemical intermediate with distinct properties conferred by its halogen-rich structure. Its utility in specialized synthesis is balanced by its significant toxicological and environmental hazards. For the research and development scientist, a comprehensive understanding of its reactivity, a robust analytical approach to ensure its purity, and uncompromising adherence to rigorous safety protocols are the pillars upon which its successful and safe application is built.

References

-

1,2-Dibromo-1,1-dichloroethane | Solubility of Things. (n.d.). Retrieved January 22, 2026, from [Link]

-

1,2-Dibromo-1,1-dichloroethane | C2H2Br2Cl2 | CID 6401 - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]

-

1,2-DIBROMO-1,2-DICHLOROETHANE - LookChem. (n.d.). Retrieved January 22, 2026, from [Link]

-

1,2-Dibromo-1,1-dichloroethane - NIST Chemistry WebBook. (n.d.). Retrieved January 22, 2026, from [Link]

-

1,2-Dibromo-1,1-dichloro-ethane - Optional[FTIR] - Spectrum - SpectraBase. (n.d.). Retrieved January 22, 2026, from [Link]

-

1,2-Dibromo-1,1-dichloroethane - NIST Chemistry WebBook. (n.d.). Retrieved January 22, 2026, from [Link]

-

1,2-Dibromo-1,1-dichloroethane - NIST Chemistry WebBook. (n.d.). Retrieved January 22, 2026, from [Link]

Sources

- 1. CAS 75-81-0: 1,2-Dibromo-1,1-dichloroethane | CymitQuimica [cymitquimica.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 1,2-Dibromo-1,1-dichloroethane | C2H2Br2Cl2 | CID 6401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,2-Dibromo-1,1-dichloroethane [webbook.nist.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. 1,2-Dibromo-1,1-dichloroethane [webbook.nist.gov]

- 7. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to the Molecular Structure of 1,2-Dibromo-1,1-dichloroethane

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 1,2-Dibromo-1,1-dichloroethane (C₂H₂Br₂Cl₂), a halogenated hydrocarbon with significant academic and industrial interest. The document delves into the molecule's stereochemistry, conformational isomers, and the quantum mechanical principles governing its geometry. Through a synthesis of theoretical calculations and spectroscopic data, this guide aims to provide a detailed understanding of the structural nuances of this compound, which is essential for its application in organic synthesis and drug development.

Introduction: The Significance of 1,2-Dibromo-1,1-dichloroethane

1,2-Dibromo-1,1-dichloroethane is a halogenated alkane that, like many compounds in its class, exhibits complex structural features due to the presence of multiple bulky and electronegative halogen atoms.[1] Understanding its three-dimensional structure is paramount for predicting its reactivity, physical properties, and potential biological interactions. This guide will explore the molecule's structural chemistry, providing a foundation for its use in research and development.

Molecular Identity and Physical Properties

At room temperature, 1,2-Dibromo-1,1-dichloroethane is a colorless to pale yellow liquid.[1] Its halogenated nature imparts a high density and renders it sparingly soluble in water but soluble in many organic solvents.[1]

| Property | Value | Source |

| Molecular Formula | C₂H₂Br₂Cl₂ | [1][2][3][4] |

| IUPAC Name | 1,2-dibromo-1,1-dichloroethane | [1][3] |

| CAS Number | 75-81-0 | [2] |

| Molecular Weight | 256.75 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Solubility | Low in water, soluble in organic solvents | [1] |

Stereoisomerism: A Molecule with Chiral Centers

The structure of 1,2-Dibromo-1,1-dichloroethane features two chiral centers at the C1 and C2 positions. This gives rise to the possibility of stereoisomers, including enantiomers and diastereomers. The specific arrangement of the bromine and chlorine atoms around these chiral centers dictates the molecule's optical activity and its interaction with other chiral molecules, a critical consideration in drug development. The presence of two chiral centers means that meso compounds, which are achiral despite having chiral centers due to an internal plane of symmetry, are also possible.

Conformational Analysis: The Dance of Atoms

The single bond between the two carbon atoms in 1,2-Dibromo-1,1-dichloroethane allows for rotation, leading to different spatial arrangements of the atoms known as conformers. For dihaloethanes, the most stable conformations are typically the staggered forms, which minimize steric hindrance between bulky substituents. These are the anti and gauche conformers.

-

Anti-conformer: The two bromine atoms are positioned 180° apart, and the two chlorine atoms are also in an anti-periplanar arrangement. This conformation is generally the most stable due to the minimization of steric and electrostatic repulsions between the large halogen atoms.

-

Gauche-conformers: The bromine and chlorine atoms on adjacent carbons have a dihedral angle of approximately 60°. These are generally less stable than the anti-conformer but can be populated at room temperature.

Caption: Newman projections of the anti and gauche conformers.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the molecular structure of 1,2-Dibromo-1,1-dichloroethane.

Infrared (IR) Spectroscopy

The IR spectrum of 1,2-Dibromo-1,1-dichloroethane provides valuable information about its functional groups and bonding. Key vibrational modes include:

-

C-H stretching: Typically observed in the 2850-3000 cm⁻¹ region.

-

C-H bending: Found in the 1350-1480 cm⁻¹ range.

-

C-Cl stretching: Strong absorptions are expected in the 600-800 cm⁻¹ region.

-

C-Br stretching: These vibrations occur at lower frequencies, typically in the 500-600 cm⁻¹ range.

The presence of multiple conformers can lead to a more complex spectrum with additional peaks corresponding to the vibrational modes of each conformer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show a signal for the two hydrogen atoms on the C2 carbon. The chemical shift of this signal will be influenced by the electronegative bromine and chlorine atoms. Due to the presence of a chiral center at C1, the two protons on C2 are diastereotopic and should, in principle, give rise to separate signals that are doublets due to coupling with each other. However, the actual observed spectrum might be more complex due to conformational averaging and potential long-range couplings.

-

¹³C NMR: The carbon NMR spectrum should exhibit two distinct signals, one for each of the non-equivalent carbon atoms (C1 and C2).[6] The chemical shifts will be significantly different due to the different halogen substituents on each carbon. The C1 carbon, bonded to two chlorine atoms and one bromine atom, will be shifted further downfield compared to the C2 carbon, which is bonded to one bromine atom and two hydrogen atoms.

Synthesis of 1,2-Dibromo-1,1-dichloroethane

A common method for the synthesis of 1,2-Dibromo-1,1-dichloroethane involves the addition of bromine (Br₂) to 1,1-dichloroethene.

Experimental Protocol: Bromination of 1,1-Dichloroethene

Disclaimer: This is a generalized protocol and should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

1,1-Dichloroethene

-

Bromine

-

An inert solvent (e.g., dichloromethane or carbon tetrachloride)

-

Reaction flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Apparatus for washing and drying the product

-

Distillation apparatus

Procedure:

-

In a reaction flask equipped with a dropping funnel and a magnetic stirrer, dissolve 1,1-dichloroethene in an inert solvent.

-

Cool the flask in an ice bath to control the exothermic reaction.

-

Slowly add a solution of bromine in the same solvent to the stirred solution of 1,1-dichloroethene. The disappearance of the red-brown color of bromine indicates the progress of the reaction.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period to ensure complete conversion.

-

Wash the reaction mixture with a solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

-

Filter off the drying agent and remove the solvent by rotary evaporation.

-

Purify the crude product by distillation under reduced pressure to obtain pure 1,2-Dibromo-1,1-dichloroethane.

Caption: Workflow for the synthesis of 1,2-Dibromo-1,1-dichloroethane.

Conclusion

The molecular structure of 1,2-Dibromo-1,1-dichloroethane is characterized by its stereoisomerism and conformational flexibility. A thorough understanding of its three-dimensional geometry, as elucidated by computational methods and spectroscopic analysis, is fundamental for its application in advanced organic synthesis and the development of new chemical entities. This guide has provided a detailed overview of its structural features, offering valuable insights for researchers and professionals in the chemical and pharmaceutical sciences.

References

-

NIST. (n.d.). 1,2-Dibromo-1,1-dichloroethane. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 1,2-Dibromo-1,1-dichloroethane. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure 1. Retrieved from [Link]

-

Stenutz. (n.d.). 1,2-dibromo-1,1-dichloroethane. Retrieved from [Link]

-

NIST. (n.d.). 1,2-Dibromo-1,1-dichloroethane. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 1,2-Dibromo-1,1-dichloroethane IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

YouTube. (2020, September 5). Rotational barriers of unsubstituted, monohalogenated, and 1,2-dihalogenated ethanes. Retrieved from [Link]

-

ResearchGate. (n.d.). The rotation barrier in ethane. Retrieved from [Link]

-

Computational Chemistry Comparison and Benchmark DataBase. (n.d.). Calculated Barriers to Internal Rotation or Inversion and dipole moment. NIST. Retrieved from [Link]

-

Semantic Scholar. (1987). Rotational barriers. 1. 1,2-Dihaloethanes. Retrieved from [Link]

-

ResearchGate. (n.d.). The ground electronic state of 1,2-dichloroethane I. Ab initio investigation of the geometrical, vibrational and torsional structure. Retrieved from [Link]

-

Sciencemadness.org. (2021, October 25). 1,2 dichloroethane synthesis. Retrieved from [Link]

-

Solubility of Things. (n.d.). 1,2-Dibromo-1,1-dichloroethane. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of 1,1-dichloroethane. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. Retrieved from [Link]

-

YouTube. (2021, April 1). Ci low symmetry point group: 1,2-dibromo-1,2-dichloroethane. Retrieved from [Link]

-

NIST. (n.d.). 1,2-Dibromo-1,1-dichloroethane. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing 1,1-dichloroethylene,1,2 - dichloroethylene and vinyl chloride.

-

CHEMISTRY 1000. (n.d.). CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of 1,2-dichloroethane. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 analysis of chemical shifts. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis of 1,2-dichloroethane by ccl4 oxychlorination of ethylene.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 1,2-Dibromo-1,1-dichloroethane [webbook.nist.gov]

- 3. 1,2-Dibromo-1,1-dichloroethane | C2H2Br2Cl2 | CID 6401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,2-Dibromo-1,1-dichloroethane [webbook.nist.gov]

- 5. youtube.com [youtube.com]

- 6. 1,2-DIBROMO-1,1-DICHLOROETHANE(75-81-0) 13C NMR spectrum [chemicalbook.com]

1,2-Dibromo-1,1-dichloroethane synthesis pathway

An In-depth Technical Guide to the Synthesis of 1,2-Dibromo-1,1-dichloroethane

Abstract

This technical guide provides a comprehensive overview of the primary synthesis pathway for 1,2-dibromo-1,1-dichloroethane, a halogenated hydrocarbon with applications in organic synthesis.[1] The document is intended for an audience of researchers, scientists, and professionals in drug development and chemical manufacturing. It delves into the core chemical principles, a detailed experimental protocol, characterization methods, and critical safety considerations. The synthesis is centered on the electrophilic addition of bromine to 1,1-dichloroethene. This guide emphasizes the causality behind procedural choices, ensuring a reproducible and validated methodology grounded in established chemical theory.

Introduction: Compound Profile and Significance

1,2-Dibromo-1,1-dichloroethane (CAS No: 75-81-0) is a dense, pale yellow liquid belonging to the halogenated hydrocarbon class of compounds.[1][2] Its molecular structure, featuring a combination of chlorine and bromine atoms, imparts specific chemical reactivity that makes it a useful intermediate in specialized organic synthesis.[1] Understanding its physical and chemical properties is paramount for its successful synthesis, purification, and handling.

Table 1: Physicochemical Properties of 1,2-Dibromo-1,1-dichloroethane

| Property | Value | Source(s) |

| Molecular Formula | C₂H₂Br₂Cl₂ | [3] |

| Molecular Weight | 256.75 g/mol | [3][4] |

| Appearance | Pale yellow liquid | [1][2] |

| Density | 2.135 g/cm³ | [2] |

| Boiling Point | 195 °C | [2][5] |

| Melting Point | -26 °C | [2] |

| Solubility | Soluble in alcohol, ether, acetone, benzene; low solubility in water. | [1][2] |

| Refractive Index (n_D_) | 1.5567 at 20 °C | [2] |

The strategic importance of this molecule lies in its potential as a building block for more complex chemical structures, leveraging the differential reactivity of its carbon-halogen bonds in subsequent reactions.

Core Synthesis Pathway: Electrophilic Addition of Bromine

The most direct and established method for synthesizing 1,2-dibromo-1,1-dichloroethane is through the electrophilic addition of molecular bromine (Br₂) across the carbon-carbon double bond of 1,1-dichloroethene (vinylidene chloride). This reaction is a cornerstone of alkene chemistry, valued for its high efficiency and predictable stereochemistry.[6][7]

Principle of the Reaction

Alkenes, characterized by their electron-rich π-bond, readily react with electrophiles.[8] In this reaction, the bromine molecule, though nonpolar, becomes polarized as it approaches the π-bond of 1,1-dichloroethene. This induced dipole creates an electrophilic bromine atom (δ+) that initiates the reaction.[7] The reaction proceeds readily and is often used as a qualitative test for the presence of alkenes, where the characteristic red-brown color of the bromine solution disappears as it is consumed to form the colorless dihalide product.[6][9]

Detailed Reaction Mechanism

The mechanism proceeds through a two-step process involving a key cyclic intermediate, which dictates the stereochemical outcome of the reaction.

Step 1: Formation of the Cyclic Bromonium Ion The π-electrons from the 1,1-dichloroethene double bond attack the electrophilic (δ+) bromine atom. Concurrently, a lone pair of electrons from this same bromine atom attacks one of the carbon atoms of the former double bond, displacing the bromide ion (Br⁻) and forming a three-membered ring called a cyclic bromonium ion.[6][7] This intermediate is critical as it shields one face of the molecule.

Step 2: Nucleophilic Attack by the Bromide Ion The bromide ion (Br⁻), generated in the first step, then acts as a nucleophile. It attacks one of the carbon atoms of the bromonium ion from the side opposite the bromine bridge (anti-addition).[6][10] This S_N_2-like attack opens the three-membered ring, resulting in the final product, 1,2-dibromo-1,1-dichloroethane, with the two bromine atoms positioned on adjacent carbons.[6]

Diagram 1: Mechanism of Electrophilic Bromination.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity. All operations involving volatile and hazardous materials must be conducted within a certified chemical fume hood.

Materials and Reagents

Table 2: List of Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) | Notes |

| 1,1-Dichloroethene (C₂H₂Cl₂) | ≥99% | Sigma-Aldrich | Highly volatile and flammable. |

| Bromine (Br₂) | ACS Reagent, ≥99.5% | Fisher Scientific | Highly corrosive and toxic. Handle with extreme care. |

| Dichloromethane (CH₂Cl₂) | Anhydrous, ≥99.8% | VWR | Inert solvent. |

| Sodium Thiosulfate (Na₂S₂O₃) | ACS Grade | - | For quenching excess bromine. |

| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | - | For neutralizing any acidic byproducts. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | - | Drying agent. |

| Round-bottom flask (250 mL) | - | - | With magnetic stir bar. |

| Addition funnel (100 mL) | - | - | For controlled addition of bromine. |

| Condenser | - | - | Fitted with a drying tube. |

| Separatory funnel (500 mL) | - | - | For liquid-liquid extraction. |

| Rotary evaporator | - | - | For solvent removal. |

| Vacuum distillation apparatus | - | - | For final purification. |

Step-by-Step Methodology

Diagram 2: Experimental Workflow for Synthesis.

-

Reaction Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a condenser topped with a calcium chloride drying tube. The entire apparatus must be in a fume hood.

-

Charging the Flask: Charge the flask with 1,1-dichloroethene (e.g., 0.1 mol) and 50 mL of anhydrous dichloromethane. Begin stirring and cool the mixture to 0 °C using an ice-water bath.

-

Bromine Addition: In the addition funnel, prepare a solution of bromine (e.g., 0.1 mol, stoichiometric equivalent) in 25 mL of anhydrous dichloromethane. Add this bromine solution dropwise to the stirred alkene solution over approximately 30-45 minutes. The rate of addition should be controlled to maintain the internal temperature below 5 °C. The disappearance of the bromine color indicates its consumption.[6]

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour to ensure the reaction goes to completion.

-

Quenching: Slowly add a 10% aqueous solution of sodium thiosulfate until the red-brown color of any residual bromine is completely discharged.

-

Work-up and Extraction: Transfer the reaction mixture to a 500 mL separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

-

Drying and Concentration: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter off the drying agent and remove the dichloromethane solvent using a rotary evaporator.

-

Purification: The resulting crude oil is purified by vacuum distillation. Given the product's atmospheric boiling point of 195 °C, distillation under reduced pressure is essential to prevent thermal decomposition.[2]

Characterization of the Final Product

The identity and purity of the synthesized 1,2-dibromo-1,1-dichloroethane must be confirmed using standard analytical techniques.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry will show a characteristic isotopic pattern for the molecular ion peak due to the presence of two bromine (⁷⁹Br, ⁸¹Br) and two chlorine (³⁵Cl, ³⁷Cl) atoms. Key fragments would correspond to the loss of halogen atoms.[2][11] The NIST Mass Spectrometry Data Center provides reference spectra for this compound.[11]

-

Infrared (IR) Spectroscopy: The IR spectrum should show strong absorptions corresponding to C-H stretching and bending, as well as characteristic absorptions in the fingerprint region for C-Cl and C-Br bonds. The absence of a C=C stretching band (typically ~1640 cm⁻¹) confirms the consumption of the starting alkene. The NIST Chemistry WebBook contains a reference IR spectrum for verification.[3]

Safety and Handling

The synthesis of 1,2-dibromo-1,1-dichloroethane involves several hazardous materials and requires strict adherence to safety protocols.

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile or neoprene), and chemical splash goggles.[12][13][14]

-

Ventilation: All manipulations must be performed in a well-ventilated chemical fume hood to avoid inhalation of toxic and corrosive vapors.[13][15]

-

Reagent Hazards:

-

1,1-Dichloroethene: It is highly volatile, flammable, and a suspected carcinogen.

-

Bromine: It is extremely corrosive to the skin, eyes, and respiratory tract. It is highly toxic if inhaled or ingested. Handle with extreme caution.[14]

-

-

Product Hazards: As a polyhalogenated alkane, the product should be considered toxic and handled with care. Avoid skin contact and inhalation.[16]

-

Waste Disposal: All chemical waste, including aqueous washes and residual product, must be disposed of in properly labeled hazardous waste containers according to institutional and regulatory guidelines.[13]

Conclusion

This guide outlines a robust and scientifically grounded pathway for the synthesis of 1,2-dibromo-1,1-dichloroethane via electrophilic addition. By understanding the underlying mechanism and adhering to the detailed experimental and safety protocols, researchers can reliably produce this valuable chemical intermediate. The described methodology, from reaction setup to purification and characterization, provides a comprehensive framework for success in the laboratory.

References

-

Wikipedia. (n.d.). Chloroform. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6401, 1,2-Dibromo-1,1-dichloroethane. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 10.4: Reactions of Alkenes- Addition of Bromine and Chlorine to Alkenes. Retrieved from [Link]

-

Quora. (2018, February 10). When aqueous bromine is added to ethene, why does ethene react with bromine first (in the first slow step of the electrophilic addition reaction) to give a carbocation instead of water? Retrieved from [Link]

-

Solubility of Things. (n.d.). 1,2-Dibromo-1,1-dichloroethane. Retrieved from [Link]

-

Sciencemadness.org. (2021, October 25). 1,2 dichloroethane synthesis. Retrieved from [Link]

-

NIST. (n.d.). 1,2-Dibromo-1,1-dichloroethane IR Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). US3594428A - Process for preparing 1,1-dichloroethylene, 1,2-dichloroethylene and vinyl chloride.

-

LookChem. (n.d.). 1,2-DIBROMO-1,2-DICHLOROETHANE. Retrieved from [Link]

-

YouTube. (2014, June 11). Electrophilic Addition of Bromine and Chlorine to Alkenes. Retrieved from [Link]

-

YouTube. (2020, December 14). 10.1 Free Radical Halogenation | Organic Chemistry. Retrieved from [Link]

-

NIST. (n.d.). 1,2-Dibromo-1,1-dichloroethane Mass Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubMed. (n.d.). Studies on the oxidative addition reaction of 1,1-dibromo-1-alkenes, alpha-dehalopalladation, and the intramolecular bis(carbopalladation) reaction of alkenes. An efficient entry to fused bicycles. Retrieved from [Link]

-

YouTube. (2015, January 4). Free Radical Halogenation. Retrieved from [Link]

-

Chemguide. (n.d.). electrophilic addition - symmetrical alkenes and bromine. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 1,2-Dichloroethane. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,2-Dibromo-1,1-dichloro-ethane. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Photochlorination studies. Part 9.—1, 1-dichloroethylene. In Transactions of the Faraday Society. Retrieved from [Link]

-

YouTube. (2012, October 17). Halogenation of Alkenes - Reaction Mechanism for Bromination and Chlorination. Retrieved from [Link]

-

Master Organic Chemistry. (2013, March 15). Bromination of Alkenes - The Mechanism. Retrieved from [Link]

-

Save My Exams. (2025, May 23). The Mechanisms of Electrophilic Addition Reactions (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]

-

Agilent Technologies. (2024, August 23). 1,2-Dibromoethane Standard (1X1 mL) - Safety Data Sheet. Retrieved from [Link]

-

YouTube. (2017, October 11). Free Radical Halogenation, Part 1. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,2-Dibromoethane. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 15.1: Free Radical Halogenation of Alkanes. Retrieved from [Link]

-

Chemsrc. (2025, August 27). Ethane,1,2-dibromo-1,2-dichloro-. Retrieved from [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 1,2-Dibromo-1,1-dichloroethane | C2H2Br2Cl2 | CID 6401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,2-Dibromo-1,1-dichloroethane [webbook.nist.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. 1,2-DIBROMO-1,2-DICHLOROETHANE|lookchem [lookchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. quora.com [quora.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. youtube.com [youtube.com]

- 11. 1,2-Dibromo-1,1-dichloroethane [webbook.nist.gov]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. carlroth.com [carlroth.com]

- 14. fishersci.com [fishersci.com]

- 15. agilent.com [agilent.com]

- 16. chemicalbook.com [chemicalbook.com]

Spectroscopic data for 1,2-Dibromo-1,1-dichloroethane

An In-depth Technical Guide to the Spectroscopic Data of 1,2-Dibromo-1,1-dichloroethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth analysis of the spectroscopic profile of 1,2-Dibromo-1,1-dichloroethane (CAS No: 75-81-0). As a halogenated hydrocarbon, its structural elucidation relies on the precise interpretation of multiple spectroscopic techniques. This document, authored from the perspective of a Senior Application Scientist, synthesizes data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to provide a holistic and self-validating characterization. We delve into the causality behind experimental observations, present detailed protocols, and ground all claims in authoritative data, ensuring scientific integrity and practical utility for professionals in the field.

Molecular Identity and Properties

1,2-Dibromo-1,1-dichloroethane is a saturated aliphatic compound containing both bromine and chlorine atoms. Its precise molecular structure dictates a unique and identifiable spectroscopic signature.

| Property | Value | Source |

| Chemical Formula | C₂H₂Br₂Cl₂ | [1][2] |

| Molecular Weight | 256.751 g/mol | [1][2][3] |

| CAS Registry No. | 75-81-0 | [1][2][3] |

| IUPAC Name | 1,2-Dibromo-1,1-dichloroethane | [1][2] |

| Synonyms | Ethane, 1,2-dibromo-1,1-dichloro-; 1,2-Dibromo-2,2-dichloroethane | [1][2][3] |

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy is a fundamental technique for identifying the functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations (stretching, bending), and the frequencies of these absorptions are characteristic of specific chemical bonds.

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

The data presented here is typically acquired via a transmission method, often using a neat capillary cell for a liquid sample.

Methodology:

-

Instrument Calibration: A background spectrum is collected using an empty sample holder to account for atmospheric CO₂ and H₂O, as well as instrumental artifacts.

-

Sample Preparation: A small drop of neat (undiluted) 1,2-Dibromo-1,1-dichloroethane is placed between two salt plates (e.g., NaCl or KBr) to form a thin capillary film.

-

Data Acquisition: The prepared sample is placed in the spectrometer's sample compartment, and the infrared spectrum is recorded. Multiple scans are averaged to improve the signal-to-noise ratio.

-

Data Processing: The resulting interferogram is subjected to a Fourier transform to generate the final spectrum of absorbance or transmittance versus wavenumber.

Spectral Interpretation

The IR spectrum of 1,2-Dibromo-1,1-dichloroethane is dominated by absorptions corresponding to carbon-hydrogen and carbon-halogen bonds. The region below 1500 cm⁻¹ is particularly informative and is known as the "fingerprint region," containing complex vibrations that are unique to the molecule as a whole.[4]

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 2950 - 3000 | C-H Asymmetric Stretch | Weak to Medium |

| 1400 - 1450 | C-H Scissoring (Bending) | Medium |

| 650 - 800 | C-Cl Stretch | Strong |

| 500 - 650 | C-Br Stretch | Strong |

Expertise & Causality:

-

C-H Vibrations: The weak C-H stretching absorptions are typical for a saturated alkane system. Their low intensity is due to the small change in dipole moment during the vibration.

-

Carbon-Halogen Dominance: The most prominent features are the strong, broad absorptions in the low-frequency region. The high mass of the halogen atoms (Br and Cl) and the polarity of the C-X bonds lead to intense absorptions at these lower wavenumbers. The presence of multiple halogens on the same and adjacent carbons results in complex, overlapping vibrational modes, making this region a unique fingerprint for the compound.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy provides unparalleled detail about the atomic connectivity and chemical environment within a molecule. By probing the magnetic properties of ¹H and ¹³C nuclei, we can construct a definitive structural map.

¹H NMR Spectroscopy

Proton (¹H) NMR reveals the number of distinct proton environments and their neighboring protons.

Interpretation: The structure, Cl₂C(Br)-CH₂Br, contains only one type of proton environment: the two protons of the methylene (-CH₂-) group.

-

Chemical Shift (δ): These protons are attached to a carbon bearing a bromine atom and adjacent to a carbon bearing two chlorine atoms and a bromine atom. The cumulative electron-withdrawing (inductive) effect of these five halogen atoms strongly deshields the protons, shifting their resonance significantly downfield. The expected chemical shift is a singlet around 5.9-6.0 ppm .

-

Integration: The relative area under this signal corresponds to two protons.

-

Multiplicity (Splitting): The adjacent carbon atom has no attached protons. According to the n+1 rule, where n is the number of neighboring protons, the signal will not be split (n=0, so 0+1=1). Therefore, the signal appears as a singlet .

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy identifies the number of unique carbon environments in the molecule.

Interpretation: 1,2-Dibromo-1,1-dichloroethane has two non-equivalent carbon atoms.

-

C1 (-CCl₂Br): This carbon is bonded to two highly electronegative chlorine atoms and one bromine atom. This environment is heavily deshielded, resulting in a chemical shift far downfield.

-

C2 (-CH₂Br): This carbon is bonded to one bromine atom and is adjacent to the heavily substituted C1. It is less deshielded than C1.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -CCl₂Br | ~85-95 ppm |

| -CH₂Br | ~40-50 ppm |

Experimental Workflow: Acquiring High-Resolution NMR Data

Caption: Primary fragmentation of the molecular ion via loss of a bromine radical.

Conclusion

The collective spectroscopic data provides an unambiguous and robust identification of 1,2-Dibromo-1,1-dichloroethane. The IR spectrum confirms the presence of C-H and C-X bonds. ¹H and ¹³C NMR spectra precisely map the molecule's carbon-hydrogen framework, consistent with the proposed structure. Finally, mass spectrometry confirms the molecular weight and reveals a characteristic fragmentation pattern dominated by the loss of a bromine atom, with all techniques showing the unmistakable isotopic signatures of bromine and chlorine. This integrated approach exemplifies a trustworthy, self-validating system for chemical characterization essential for research and quality control.

References

Sources

- 1. 1,2-Dibromo-1,1-dichloroethane [webbook.nist.gov]

- 2. 1,2-Dibromo-1,1-dichloroethane [webbook.nist.gov]

- 3. 1,2-Dibromo-1,1-dichloroethane [webbook.nist.gov]

- 4. C2H4Br2 BrCH2CH2Br infrared spectrum of 1,2-dibromoethane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1,2-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Thermodynamic Properties of 1,2-Dibromo-1,1-dichloroethane

Introduction: Understanding the Thermodynamic Landscape of a Complex Halogenated Ethane

1,2-Dibromo-1,1-dichloroethane (C₂H₂Br₂Cl₂) is a halogenated hydrocarbon of significant interest within various chemical research and development sectors. Its utility as a potential intermediate in organic synthesis and its relevance in toxicological and environmental studies necessitate a thorough understanding of its fundamental physicochemical characteristics. The thermodynamic properties of a compound govern its behavior in chemical reactions, phase transitions, and environmental fate, making this data indispensable for process design, safety assessment, and computational modeling.

This technical guide provides a comprehensive overview of the currently available thermodynamic data for 1,2-Dibromo-1,1-dichloroethane. In light of the limited direct experimental thermodynamic measurements for this specific isomer, this document synthesizes available experimental data for its physical properties with robust, computationally estimated thermodynamic parameters. Furthermore, it delves into the established experimental and computational methodologies that form the bedrock of such characterizations for halogenated alkanes, offering researchers and drug development professionals a holistic and practical understanding of the field.

Physicochemical and Thermodynamic Data of 1,2-Dibromo-1,1-dichloroethane

The following tables summarize the key physicochemical and thermodynamic properties of 1,2-Dibromo-1,1-dichloroethane. It is crucial to distinguish between experimentally determined values and those derived from computational estimations.

Table 1: Fundamental Physicochemical Properties (Experimental Data)

| Property | Value | Source |

| Molecular Formula | C₂H₂Br₂Cl₂ | 1] |

| Molecular Weight | 256.75 g/mol | 2] |

| Appearance | Pale yellow liquid | 2] |

| Boiling Point | 195 °C (468.15 K) | 2] |

| Melting Point | -26 °C (247.15 K) | 2] |

| Density | 2.135 g/cm³ at 20 °C | 2] |

| Vapor Pressure | 0.9 mmHg at 25 °C | 2] |

| Heat of Fusion | 8.303 kJ/mol | 2] |

Table 2: Computationally Estimated Thermodynamic Properties at Standard Conditions (298.15 K and 1 atm)

The following data have been primarily estimated using the Joback group contribution method, a well-established technique for predicting thermodynamic properties from molecular structure.[1][3][4][5][6]

| Property | Value | Unit | Source |

| Standard Gibbs Free Energy of Formation (Gas) | -26.42 | kJ/mol | 7] |

| Standard Enthalpy of Formation (Gas) | -72.18 | kJ/mol | 7] |

| Enthalpy of Vaporization at Normal Boiling Point | 40.39 | kJ/mol | 7] |

| Ideal Gas Heat Capacity (Cp) at various temperatures | See Table 3 | J/(mol·K) | 7] |

Table 3: Ideal Gas Heat Capacity (Cp) as a Function of Temperature (Joback Method Estimation)

| Temperature (K) | Ideal Gas Heat Capacity (J/mol·K) |

| 449.11 | 129.35 |

| 489.54 | 133.76 |

| 529.97 | 137.55 |

| 570.41 | 140.79 |

| 610.84 | 143.54 |

| 651.27 | 145.88 |

| 691.70 | 147.86 |

| Source: Cheméo.[7] |

Methodologies for Thermodynamic Property Determination

The determination of thermodynamic properties relies on a combination of experimental techniques and computational modeling. While direct experimental data for 1,2-Dibromo-1,1-dichloroethane is scarce, the principles and methodologies are well-established through studies of analogous halogenated ethanes.[8][9][10][11][12][13][14][15][16]

Experimental Approaches: The Gold Standard

1. Calorimetry: Direct Measurement of Heat Changes

Calorimetry stands as the primary experimental method for directly measuring the heat changes associated with chemical reactions and physical processes, providing fundamental data for enthalpy and heat capacity.[12][14][15][16]

-

Bomb Calorimetry for Enthalpy of Combustion: To determine the standard enthalpy of formation, the heat of combustion is measured by burning a known mass of the substance in a constant-volume container (a "bomb") filled with excess oxygen. The heat released is absorbed by a surrounding water bath, and the temperature change is precisely measured. From the heat of combustion, the standard enthalpy of formation can be calculated using Hess's Law.

-